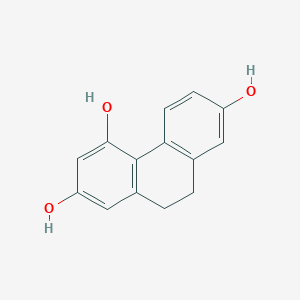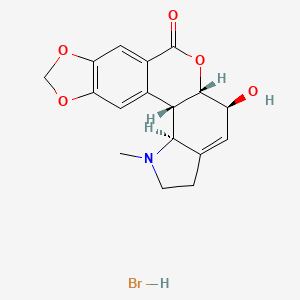![molecular formula C16H20N2O9 B1632555 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B1632555.png)
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is a homobifunctional sulfhydryl-reactive crosslinker. It is widely used in the field of bioconjugation, particularly for linking proteins and other molecules containing thiol groups. The compound is characterized by its two maleimide groups at either end of a tetraethylene glycol spacer, which provides flexibility and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is synthesized through a multi-step process involving the reaction of maleic anhydride with tetraethylene glycol. The reaction typically occurs under controlled conditions to ensure the formation of the desired bismaleimide product. The maleic anhydride reacts with the hydroxyl groups of tetraethylene glycol to form the maleimide groups at both ends of the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione primarily undergoes addition reactions with thiol groups. The maleimide groups react specifically with sulfhydryl groups to form stable thioether bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 6.5-7.5 .
Common Reagents and Conditions
Reagents: Thiol-containing compounds (e.g., cysteine residues in proteins)
Conditions: Mild pH (6.5-7.5), aqueous solutions
Major Products: Thioether-linked conjugates
Scientific Research Applications
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione is extensively used in various scientific research applications:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for studying protein-protein interactions and creating bioconjugates.
Medicine: Employed in the development of drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione involves the formation of covalent bonds between the maleimide groups and thiol groups in target molecules. This results in the creation of stable thioether linkages, which are resistant to hydrolysis and other chemical degradation processes. The flexibility of the tetraethylene glycol spacer allows for efficient crosslinking without steric hindrance .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bismaleimidobutane (BMB)
- Bismaleimidohexane (BMH)
- Bismaleimidoethane (BMOE)
- 1,8-Bismaleimido-diethyleneglycol (BM(PEG)2)
Uniqueness
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione stands out due to its longer polyethylene glycol spacer, which provides enhanced solubility, increased stability, and reduced immunogenicity compared to shorter bismaleimide crosslinkers. This makes it particularly suitable for applications requiring high solubility and stability in aqueous environments .
Properties
Molecular Formula |
C16H20N2O9 |
|---|---|
Molecular Weight |
384.34 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C16H20N2O9/c19-11-1-2-12(20)17(11)15(23)9-26-7-5-25-6-8-27-10-16(24)18-13(21)3-4-14(18)22/h1-4,15-16,23-24H,5-10H2 |
InChI Key |
LBKIRPYJPFQROC-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)C(COCCOCCOCC(N2C(=O)C=CC2=O)O)O |
Canonical SMILES |
C1=CC(=O)N(C1=O)C(COCCOCCOCC(N2C(=O)C=CC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)









